molecular formula C22H21ClN6O4 B11203516 5-amino-N-(4-chlorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-chlorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11203516
M. Wt: 468.9 g/mol
InChI Key: WVEXFAILDMJRNQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazole-based carboxamides . Its complex structure combines an amino group , a chlorophenyl ring , and a 1,3-oxazole ring . Let’s break it down:

    Amino Group (5-amino): The amino group (NH₂) provides basic properties and potential for hydrogen bonding.

    Chlorophenyl Ring: The chlorophenyl group (C₆H₄Cl) contributes aromaticity and reactivity.

    1,3-Oxazole Ring: The oxazole ring (C₃H₃NO) is a five-membered heterocycle with diverse biological activities.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach: One synthetic route involves the of appropriate precursors. For example, starting with a chlorophenyl-substituted oxazole, the triazole ring can be formed via a between an azide and an alkyne.

    Amide Formation: The carboxamide group is introduced through of the triazole ring.

Industrial Production:: Industrial-scale synthesis typically employs multistep processes with optimized yields. These methods are proprietary, but they likely involve efficient transformations and purification steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the amino group or the phenyl ring.

    Reduction: Reduction of the carbonyl group could yield a secondary amine.

    Substitution: Halogenation or other substitutions can modify the phenyl ring.

Common Reagents::

    Oxidation: Reagents like or .

    Reduction: or .

    Substitution: conditions.

Major Products::
  • Oxidation: Oxazolyl carboxylic acids or their derivatives.
  • Reduction: Secondary amines.
  • Substitution: Various chlorophenyl-substituted derivatives.

Scientific Research Applications

    Medicine: Investigated as potential due to their heterocyclic nature.

    Chemical Biology: Used as to study biological processes.

    Materials Science: Triazole-based compounds find applications in and .

Mechanism of Action

The compound’s mechanism of action likely involves targeting specific enzymes or receptors due to its structural features. Further research is needed to elucidate precise pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to other triazole-based carboxamides, such as voriconazole (an antifungal) and rilpivirine (an HIV drug).

Properties

Molecular Formula

C22H21ClN6O4

Molecular Weight

468.9 g/mol

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H21ClN6O4/c1-12-17(26-22(33-12)16-9-8-15(31-2)10-18(16)32-3)11-29-20(24)19(27-28-29)21(30)25-14-6-4-13(23)5-7-14/h4-10H,11,24H2,1-3H3,(H,25,30)

InChI Key

WVEXFAILDMJRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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